1-Cyclopentylpyrazole
Overview
Description
1-Cyclopentylpyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula is C8H12N2, and it has a molecular weight of 136.19 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
This compound belongs to the class of pyrazoles, which are known to exhibit various pharmacological activities . .
Mode of Action
Pyrazole derivatives, in general, are known to exhibit their pharmacological activities through various mechanisms of action, depending on their structural diversity .
Biochemical Analysis
Cellular Effects
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrazoles are known to be involved in various metabolic pathways
Preparation Methods
The synthesis of 1-Cyclopentylpyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization. One common method includes the following steps:
Condensation Reaction: Cyclopentanone reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to yield this compound.
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of different solvents, catalysts, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
1-Cyclopentylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution can produce various substituted pyrazoles .
Scientific Research Applications
1-Cyclopentylpyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives have shown potential as therapeutic agents.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
1-Cyclopentylpyrazole can be compared with other pyrazole derivatives, such as:
1-Phenylpyrazole: Known for its use in pharmaceuticals and agrochemicals, it differs from this compound in its aromatic substituent.
1-Methylpyrazole: Used as an alcohol dehydrogenase inhibitor, it has a simpler structure with a methyl group instead of a cyclopentyl group.
1-Benzylpyrazole: This compound is used in the synthesis of various bioactive molecules and has a benzyl substituent
The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-cyclopentylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-5-8(4-1)10-7-3-6-9-10/h3,6-8H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSAQAFZTUPWAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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